molecular formula C18H21N3O B10947316 2-(1-Adamantylmethyl)-5-(4-pyridyl)-1,3,4-oxadiazole

2-(1-Adamantylmethyl)-5-(4-pyridyl)-1,3,4-oxadiazole

Cat. No.: B10947316
M. Wt: 295.4 g/mol
InChI Key: WBTOFLKGFGMXOJ-UHFFFAOYSA-N
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Description

2-(1-Adamantylmethyl)-5-(4-pyridyl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of an adamantyl group, a pyridyl group, and an oxadiazole ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Adamantylmethyl)-5-(4-pyridyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-adamantylmethyl hydrazine with 4-pyridinecarboxylic acid, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Adamantylmethyl)-5-(4-pyridyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents for aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other heterocyclic compounds.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Research suggests that the compound may have therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Its stability and reactivity make it suitable for use in various industrial processes, including the production of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(1-Adamantylmethyl)-5-(4-pyridyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Adamantylmethyl)-5-(4-pyridyl)-1,3,4-thiadiazole: Similar structure but with a sulfur atom in place of the oxygen in the oxadiazole ring.

    2-(1-Adamantylmethyl)-5-(4-pyridyl)-1,3,4-triazole: Contains a triazole ring instead of an oxadiazole ring.

    2-(1-Adamantylmethyl)-5-(4-pyridyl)-1,3,4-oxazole: Features an oxazole ring instead of an oxadiazole ring.

Uniqueness

2-(1-Adamantylmethyl)-5-(4-pyridyl)-1,3,4-oxadiazole stands out due to the presence of the oxadiazole ring, which imparts unique electronic and steric properties. This makes it particularly suitable for specific applications where other similar compounds may not be as effective. Its combination of the adamantyl and pyridyl groups also contributes to its distinct chemical behavior and potential for diverse applications.

Properties

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

2-(1-adamantylmethyl)-5-pyridin-4-yl-1,3,4-oxadiazole

InChI

InChI=1S/C18H21N3O/c1-3-19-4-2-15(1)17-21-20-16(22-17)11-18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14H,5-11H2

InChI Key

WBTOFLKGFGMXOJ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC4=NN=C(O4)C5=CC=NC=C5

Origin of Product

United States

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